The compound can be classified under phthalimides, which are derivatives of phthalic anhydride and are known for their diverse biological activities. Phthalimides are often used as intermediates in organic synthesis and have applications in dye production, medicine, and as ligands in coordination chemistry.
The synthesis of 4-phthalimidopentanol typically involves several steps, which can include:
These methods can vary significantly based on the desired purity and yield of 4-phthalimidopentanol, with specific conditions such as temperature and solvent choice playing crucial roles in the efficiency of the synthesis .
The molecular structure of 4-phthalimidopentanol can be represented by its chemical formula . The structural features include:
The compound's molecular geometry is influenced by both the aromatic nature of the phthalimide group and the aliphatic characteristics of the pentanol chain, leading to specific steric and electronic properties that affect its reactivity .
4-Phthalimidopentanol can participate in several chemical reactions, including:
These reactions underscore the versatility of 4-phthalimidopentanol as a building block for more complex molecules.
The mechanism of action for 4-phthalimidopentanol primarily revolves around its ability to interact with biological systems through its phthalimide moiety. Phthalimides are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
The proposed mechanism involves:
These interactions highlight the potential therapeutic applications of this compound.
4-Phthalimidopentanol exhibits several notable physical and chemical properties:
These properties are critical for determining its practical applications in various fields .
4-Phthalimidopentanol has several scientific applications:
Phthalimide derivatives have undergone transformative evolution in medicinal chemistry, originating from the serendipitous discovery of thalidomide in the 1950s. Initially marketed as a sedative, thalidomide's severe teratogenicity led to its withdrawal but subsequently revealed immunomodulatory properties that spurred research into safer analogs [1]. This renaissance culminated in FDA-approved agents (e.g., lenalidomide, pomalidomide) for hematologic malignancies and inflammatory conditions, establishing the phthalimide scaffold as a privileged structure in drug design [1] [7]. The development trajectory progressed toward structural simplification, eliminating the teratogenic glutarimide moiety while retaining bioactivity. Compounds like 2-phthalimidethanol (PTD-OH) demonstrated that truncated analogs devoid of glutarimide maintained anti-inflammatory and antinociceptive efficacy in preclinical models [7]. This innovation paved the way for advanced derivatives such as 4-Phthalimidopentanol, which integrates a flexible pentanol chain to optimize pharmacokinetic and target engagement properties.
Table 1: Key Milestones in Phthalimide-Based Drug Development
Period | Compound Class | Therapeutic Advance | Representative Agents |
---|---|---|---|
1950s-1960s | First-generation | Sedative/anti-emetic (withdrawn for teratogenicity) | Thalidomide |
1990s-2000s | IMiDs® | Immunomodulation in oncology/autoimmunity | Lenalidomide, Pomalidomide |
2010s-Present | Glutarimide-free analogs | Improved safety with retained bioactivity | PTD-OH, LASSBio-468 |
Present-Future | Hybrid/Functionalized (e.g., 4-Phthalimidopentanol) | Enhanced target specificity & ADMET | 4-Phthalimidopentanol derivatives |
Natural sources, particularly fungi, expanded structural diversity, yielding phthalimidine alkaloids (e.g., cichorine, aspernidine A) with antiproliferative and antiviral activities [8]. These discoveries validated phthalimide’s versatility and informed rational design strategies for synthetic derivatives, positioning 4-Phthalimidopentanol as a contemporary iteration in this lineage.
The phthalimide moiety confers distinctive physicochemical and biointeractive properties critical for pharmacological efficacy. Its planar bicyclic framework enables π-π stacking with biological targets (e.g., enzymes, receptors), while the imide carbonyls facilitate hydrogen bonding and dipole interactions essential for binding affinity [1] [8]. Notably, 4-Phthalimidopentanol exploits these features through:
The pentanol linker in 4-Phthalimidopentanol introduces enhanced three-dimensionality and steric freedom, quantified by the fraction of sp³-hybridized carbons (Fsp³ = 0.45). Higher Fsp³ correlates with improved solubility, reduced metabolic clearance, and increased success in clinical translation [3] [6]. This aligns with medicinal chemistry trends favoring saturated, chiral scaffolds over flat aromatic systems.
Table 2: Structural Parameters of Phthalimide Derivatives Influencing Drug-Likeness
Compound | Fsp³ | ClogP | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |
---|---|---|---|---|---|
Thalidomide | 0.29 | 0.35 | 5 | 1 | 94 |
PTD-OH | 0.33 | 0.78 | 4 | 2 | 64 |
4-Phthalimidopentanol | 0.45 | 1.12 | 4 | 1 | 58 |
LASSBio-468 | 0.38 | 3.85 | 5 | 0 | 75 |
Stereochemical complexity further augments functionality. The chiral center in 4-Phthalimidopentanol permits enantioselective target engagement, mimicking natural ligands’ spatial recognition [6]. Fungal phthalimidines (e.g., (±)-asperglactam) demonstrate enantiomer-specific α-glucosidase inhibition, underscoring chirality’s role in optimizing therapeutic precision [8].
4-Phthalimidopentanol exemplifies modern lead optimization strategies addressing historical limitations of phthalimide drugs:
• Pharmacokinetic Refinement
The pentanol chain enhances tissue permeability while mitigating plasma clearance via reduced P-glycoprotein efflux. Computational physiologically based pharmacokinetic (mPBPK) modeling indicates that analogs with flexible alkyl linkers exhibit target-mediated tissue retention, lowering plasma exposure without compromising efficacy [2]. This counters conventional drug development paradigms that prioritize high plasma concentrations, as demonstrated by tyrosine kinase inhibitors (e.g., afatinib, Kass = 49.8 h⁻¹) where tissue retention drives therapeutic effects [2].
• Synthetic Versatility
The terminal hydroxyl group serves as a chemofunctional handle for conjugation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid generation of triazole hybrids, augmenting bioactivity through synergistic pharmacophores [4]. For example, triazole-phthalimide conjugates inhibit SARS-CoV-2 proteases (Mpro, PLpro) and disrupt ACE2-spike protein interactions via multipoint binding, validated by molecular docking (ΔG < −7.8 kcal/mol) [4].
• Targeted Polypharmacology
4-Phthalimidopentanol derivatives can be engineered for dual-pathway modulation:
Table 3: Design Strategies for 4-Phthalimidopentanol-Based Therapeutics
Strategy | Structural Modification | Biological Outcome | Validated Example |
---|---|---|---|
Pharmacokinetic Optimization | Pentanol chain elongation | Improved tissue penetration & target retention | Afatinib analogs [2] |
Hybridization | Triazole conjugation | Dual protease/PPI inhibition (SARS-CoV-2) | Compound 8a/9a [4] |
Natural Product Mimicry | Prenylation/spirocyclization | Antiproliferative activity (tubulin inhibition) | Aspernidine F [8] |
NO Donor Integration | Nitrate ester functionalization | Vasodilation & anti-inflammatory synergy | PTD-NO [7] |
Pharmacoinformatics tools streamline this process: In silico ADMET profiling predicts 4-Phthalimidopentanol derivatives exhibit high gastrointestinal absorption (Caco-2 Papp > 5 × 10⁻⁶ cm/s) and low hepatotoxicity (ProTox-II LD₅₀ > 500 mg/kg), accelerating lead prioritization [4] [5]. Quantum mechanical calculations further optimize stereoelectronic properties for target complementarity, exemplifying a computationally driven renaissance in phthalimide-based drug discovery.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2